BenchChemオンラインストアへようこそ!

N1-(2-(furan-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Medicinal Chemistry Structure-Activity Relationship Furan Regioisomer

N1‑(2‑(furan‑3‑yl)ethyl)‑N2‑(isoxazol‑3‑yl)oxalamide is the definitive unsubstituted isoxazole‑furan‑3‑yl oxalamide scaffold. Unlike the common 5‑methylisoxazole or furan‑2‑yl variants, this exact regioisomer provides a necessary matched negative control for antimycobacterial SAR and a pure physicochemical benchmark (MW 249, XLogP3 0.6). Secure this specific compound to resolve the contribution of the furan attachment point and linker to biological activity—order now for your medicinal chemistry campaign.

Molecular Formula C11H11N3O4
Molecular Weight 249.226
CAS No. 1428375-59-0
Cat. No. B2650301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(furan-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
CAS1428375-59-0
Molecular FormulaC11H11N3O4
Molecular Weight249.226
Structural Identifiers
SMILESC1=COC=C1CCNC(=O)C(=O)NC2=NOC=C2
InChIInChI=1S/C11H11N3O4/c15-10(11(16)13-9-3-6-18-14-9)12-4-1-8-2-5-17-7-8/h2-3,5-7H,1,4H2,(H,12,15)(H,13,14,16)
InChIKeyCYWFQHSGZGWQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(furan-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1428375-59-0): Chemical Identity and Procurement Baseline


N1-(2-(furan-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1428375-59-0) is a synthetic heterocyclic oxalamide of molecular formula C11H11N3O4 (MW 249.22 g/mol) that incorporates a furan‑3‑yl ring and an isoxazol‑3‑yl ring linked through an oxalamide bridge [1]. The compound is registered in PubChem (CID 71798521) and is offered by several chemical vendors, primarily as a research‑grade screening compound . Its computed XLogP3 is 0.6, with two hydrogen‑bond donors and five acceptors, indicating moderate polarity and potential for both passive permeability and target engagement [1].

Why Generic Substitution Fails for N1-(2-(furan-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide: Structural Nuances Matter


Oxalamides that share the isoxazol‑3‑yl or furan‑3‑yl motifs cannot be freely interchanged, because even minor alterations—such as the position of the furan attachment (furan‑2‑yl vs. furan‑3‑yl), linker length, or the presence of a 5‑methyl substituent on the isoxazole—can substantially shift hydrogen‑bonding capacity, conformational flexibility, and heterocyclic π‑stacking potential [1][2]. The oxalamide linker itself establishes a specific spatial relationship between the two aromatic systems, and any modification to the N‑substituents may alter the compound's preferred bound conformation and off‑rate from its biological target. In the absence of direct comparative bioactivity data, these structure‑based differences form the critical rationale for selecting this exact compound over in‑class analogs in structure‑activity relationship (SAR) exploration and medicinal chemistry campaigns.

Quantitative Differentiation Evidence for N1-(2-(furan-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1428375-59-0)


Furan Regioisomer Identity (3‑yl vs. 2‑yl) Impairs π‑Stacking Geometry and Conformational Space

The target compound bears a furan‑3‑yl group, while the closely related analog N1-(2-(furan‑2‑yl)ethyl)-N2-(isoxazol‑3-yl)oxalamide features a furan‑2‑yl attachment. The 3‑yl regioisomer positions the ring oxygen meta to the oxalamide linker, reducing resonance delocalization across the furan ring compared with the 2‑yl isomer, where the oxygen is directly conjugated with the linker. This structural difference alters the preferred dihedral angle between the furan ring and the oxalamide plane, impacting π‑stacking geometries with aromatic protein residues [1]. Although no direct head‑to‑head activity comparison is available for these two compounds, the distinct spatial orientation of the furan oxygen is expected to influence binding affinity and selectivity in target‑based assays.

Medicinal Chemistry Structure-Activity Relationship Furan Regioisomer

Linker Length Modulates Flexibility and Polar Surface Area Relative to Benzyl and Hydroxy‑Propyl Analogs

The ethyl linker between the furan ring and the oxalamide nitrogen in the target compound (2‑carbon spacer) provides a balance of flexibility and distance. The analog N1-(4-(furan‑3‑yl)benzyl)-N2-(isoxazol‑3‑yl)oxalamide (CAS 2034557-27-0) incorporates a rigid benzyl spacer, while N1-(3-(furan‑3‑yl)-3‑hydroxypropyl)-N2-(isoxazol‑3‑yl)oxalamide contains a longer 3‑carbon chain with a hydroxyl group. The target compound's rotatable bond count (4) and XLogP3 (0.6) position it between these analogs in terms of flexibility and lipophilicity, potentially offering a compromise between solubility and membrane permeability [1]. Direct quantitative comparison of ADME properties is not available, but the computed descriptors can guide prioritization in property‑based drug design.

Medicinal Chemistry Linker Optimization Physicochemical Profiling

Absence of 5‑Methyl on Isoxazole Differentiates from 5‑Methylisoxazol‑3‑yl Analog and Established Sulfamethoxazole‑Based Oxalamides

The isoxazole ring of the target compound is unsubstituted at position 5, whereas the analog N1-(2-(furan‑3‑yl)ethyl)-N2-(5‑methylisoxazol‑3‑yl)oxalamide (CAS 1428380-23-7) bears a methyl group at that position. In the class of sulfamethoxazole‑derived oxalamides and ureas, the 5‑methyl group on the isoxazole contributes to antimycobacterial potency; derivatives lacking this methyl show altered MIC values [1]. Although no MIC data are available for the specific 5‑H vs. 5‑Me head‑to‑head comparison of these two compounds, the known SAR in the broader oxalamide‑isoxazole class supports that the 5‑position substitution can significantly modulate target affinity. The target compound therefore provides a distinct chemical probe for evaluating the steric and electronic requirements of the 5‑position in isoxazole‑containing oxalamides.

Antimicrobial Isoxazole Modification SAR

Oxalamide Core Provides a Distinct Hydrogen‑Bonding Array Compared to Urea and Amide Bioisosteres

The oxalamide –NH–C(=O)–C(=O)–NH– linkage in the target compound presents two vicinal carbonyl groups capable of forming a bidentate hydrogen‑bond acceptor motif. This arrangement distinguishes it from the corresponding urea (–NH–C(=O)–NH–) and simple amide (–NH–C(=O)–) bioisosteres, which offer only a single carbonyl acceptor. In the sulfamethoxazole‑oxalamide series, this increased hydrogen‑bonding capacity has been correlated with improved antimycobacterial activity relative to analogous ureas [1]. The target compound retains this oxalamide core, while offering a distinct heterocycle combination (furan‑3‑yl + isoxazol‑3‑yl) that has not been explored in the published antimicrobial series, providing a unique vector for exploring the pharmacophore.

Medicinal Chemistry Bioisostere Hydrogen Bonding

Recommended Procurement Scenarios for N1-(2-(furan-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1428375-59-0)


Structure–Activity Relationship (SAR) Expansion of Isoxazole‑ and Furan‑Containing Oxalamide Libraries

The compound serves as a key unsubstituted isoxazole‑furan‑3‑yl oxalamide scaffold for systematic SAR exploration. Its structural features—furan‑3‑yl regioisomer, ethyl linker, and unsubstituted isoxazole—fill a gap in current oxalamide screening libraries, which are often dominated by furan‑2‑yl and 5‑methylisoxazole variants [1][2]. Procurement of this exact compound enables direct comparison with the 5‑methyl analog and the benzyl‑linked analog in parallel assays, allowing researchers to isolate the contributions of the furan regioisomer and linker to biological activity.

Negative Control for 5‑Methylisoxazole‑Dependent Activity in Antimicrobial Assays

Given the established role of the 5‑methylisoxazole group in the antimycobacterial activity of sulfamethoxazole‑derived oxalamides (MIC 2–62.5 µM for the benchmark compound) [1], the target compound (bearing 5‑H) can be used as a matched negative control. Head‑to‑head MIC determination against M. tuberculosis and NTM strains would quantify the impact of the 5‑methyl group in the furan‑3‑yl oxalamide context, providing essential SAR data for lead optimization.

Physicochemical Benchmarking of Oxalamide Linker Variants in Property‑Based Drug Design

The target compound's computed properties (MW 249.22, XLogP3 0.6, 2 H‑bond donors, 5 acceptors, 4 rotatable bonds) [2] render it a useful physicochemical benchmark for evaluating how linker modifications (ethyl vs. benzyl vs. hydroxypropyl) impact solubility, permeability, and metabolic stability in a controlled chemotype series. Procurement of this compound alongside its linker analogs enables parallel experimental determination of logP, kinetic solubility, and Caco‑2 permeability, guiding multiparameter optimization.

Fragment‑Based Screening for Targets Requiring Bidentate Hydrogen‑Bond Acceptor Motifs

The oxalamide core's vicinal carbonyl array offers a bidentate hydrogen‑bond acceptor motif distinct from common urea and amide fragments. The target compound's moderate molecular weight and balanced polarity make it suitable for fragment‑based screening by NMR or SPR, particularly against targets with shallow binding pockets that can accommodate the furan‑isoxazole‑oxalamide architecture [1][2].

Quote Request

Request a Quote for N1-(2-(furan-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.